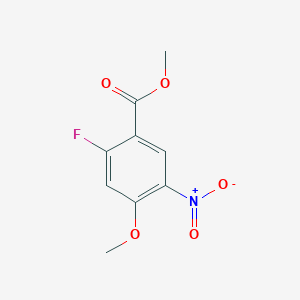

Methyl 2-fluoro-4-methoxy-5-nitrobenzoate

Overview

Description

“Methyl 2-fluoro-4-methoxy-5-nitrobenzoate” is a chemical compound with the molecular formula C9H8FNO5 . It has a molecular weight of 229.16 . The compound appears as a pale-yellow to yellow-brown solid .

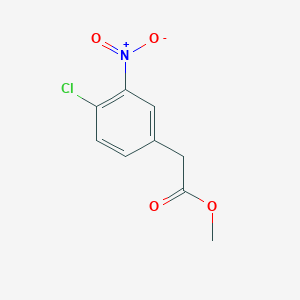

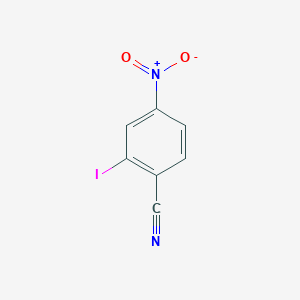

Molecular Structure Analysis

The molecular structure of “Methyl 2-fluoro-4-methoxy-5-nitrobenzoate” consists of a benzene ring substituted with a fluoro group at the 2-position, a methoxy group at the 4-position, and a nitro group at the 5-position . The benzene ring is further substituted with a methyl ester group .Physical And Chemical Properties Analysis

“Methyl 2-fluoro-4-methoxy-5-nitrobenzoate” is a pale-yellow to yellow-brown solid . Other physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Scientific Research Applications

Boron Neutron Capture Therapy (BNCT)

Methyl 2-fluoro-4-methoxy-5-nitrobenzoate (MFMB) has been investigated for its potential use in BNCT. BNCT is a targeted cancer treatment that exploits the ability of certain compounds to selectively accumulate in tumor cells. When exposed to low-energy neutrons, these compounds release high-energy alpha particles, damaging cancer cells while sparing healthy tissue. MFMB’s boron content makes it a candidate for this therapy .

Drug Transport Polymers

Arylboronic acids, including MFMB, are used in drug transport polymers. These polymers enhance drug delivery by facilitating controlled release, improving solubility, and increasing bioavailability. MFMB’s stability to water and air makes it an attractive choice for designing drug carriers .

Cytotoxicity Studies

Researchers have evaluated MFMB’s cytotoxic effects on both healthy and cancer cells. At a concentration of 50 µM, it was tested for its impact on cell viability. Understanding its cytotoxicity profile is crucial for potential therapeutic applications .

Computational Chemistry (DFT Studies)

Density Functional Theory (DFT) calculations can provide insights into MFMB’s electronic structure, reactivity, and stability. Researchers employ computational methods to predict its behavior in different environments, aiding in rational drug design and material optimization.

MilliporeSigma - METHYL 2-FLUORO-4-METHOXY-5-NITROBENZOATE Springer - Synthesis, Crystal Structure, and DFT Study of N-(2-Fluoro-4-(4,4,5,5 … MDPI - Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl …

properties

IUPAC Name |

methyl 2-fluoro-4-methoxy-5-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO5/c1-15-8-4-6(10)5(9(12)16-2)3-7(8)11(13)14/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVRXJAVRVBKYJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)F)C(=O)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-fluoro-4-methoxy-5-nitrobenzoate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(Benzyloxy)-5-fluorophenyl]-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B3041451.png)

![1-[2-(Benzyloxy)-5-fluorophenyl]-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B3041452.png)

![1-{4-(Benzyloxy)-2-[(4-fluorobenzyl)oxy]phenyl}-3-(4-methylphenyl)prop-2-en-1-one](/img/structure/B3041453.png)

![2-[(2-{2-Methyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]anilino}-2-oxoethyl)thio]pyridinium-1-olate](/img/structure/B3041458.png)

![1-(4-Fluorophenyl)-3-[(2,3,5,6-tetrachloro-4-pyridyl)thio]prop-2-en-1-one](/img/structure/B3041460.png)

![2-Amino-4-chloro-4,5-dihydronaphtho[1,2-d][1,3]thiazol-5-one hydrochloride](/img/structure/B3041468.png)

![N1-[4-chloro-3-(trifluoromethyl)phenyl]-4-chloro-3-nitro-1-benzenesulphonamide](/img/structure/B3041469.png)

![3-methyl-5-{[2-nitro-4-(trifluoromethyl)phenyl]sulphanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B3041470.png)

![4-chloro-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B3041471.png)